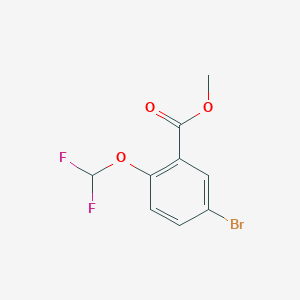

Methyl 5-bromo-2-(difluoromethoxy)benzoate

Beschreibung

Key Observations:

- Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂) increases electrophilicity at the aromatic ring compared to methoxy (-OCH₃), enhancing reactivity in substitution reactions.

- Steric Influence : Bulkier substituents (e.g., ethyl ester in ) reduce crystal symmetry, as evidenced by lower melting points compared to methyl esters.

- Functional Group Interplay : The aldehyde analogue exhibits higher polarity (logP = 2.12 vs. 2.84 for the methyl ester), impacting solubility in nonpolar solvents.

This comparative analysis underscores the role of substituents in modulating physicochemical and reactivity profiles.

Structure

2D Structure

Eigenschaften

IUPAC Name |

methyl 5-bromo-2-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O3/c1-14-8(13)6-4-5(10)2-3-7(6)15-9(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPSOKPHMMEARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661019 | |

| Record name | Methyl 5-bromo-2-(difluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131587-78-4 | |

| Record name | Methyl 5-bromo-2-(difluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of methyl 5-bromo-2-(difluoromethoxy)benzoate generally follows these key steps:

Step 1: Preparation of methyl 5-bromobenzoate core

This involves bromination of methyl benzoate or starting from methyl 5-bromobenzoate, which is commercially available or can be synthesized via electrophilic aromatic substitution.Step 2: Introduction of the difluoromethoxy group at the 2-position

This step is more challenging and involves nucleophilic aromatic substitution or transition-metal catalyzed coupling reactions to install the difluoromethoxy (-OCF2H) substituent.

Preparation of Methyl 5-bromobenzoate

The methyl 5-bromobenzoate intermediate is commonly prepared by bromination of methyl benzoate under controlled conditions or by esterification of 5-bromobenzoic acid.

Typical bromination conditions:

- Reagents: Bromine or N-bromosuccinimide (NBS)

- Solvent: Acetic acid or chloroform

- Temperature: 0–25 °C to control regioselectivity

Example yield and purity:

Bromination reactions typically yield methyl 5-bromobenzoate with high regioselectivity and yields above 80%.

Introduction of Difluoromethoxy Group

The difluoromethoxy group is less common and requires specialized methods:

Method A: Nucleophilic substitution using difluoromethoxide anion

The difluoromethoxy group can be introduced by reacting a suitable leaving group-substituted aromatic ester (e.g., 2-hydroxy or 2-chlorobenzoate derivative) with difluoromethoxide sources.Difluoromethoxide generation:

Typically generated in situ from difluoromethyl ethers or by deprotonation of difluoromethanol derivatives.-

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Elevated temperatures (60–120 °C) to facilitate substitution

- Time: Several hours (2–10 h)

Method B: Transition-metal catalyzed coupling

Copper or palladium-catalyzed coupling reactions can be employed for installing difluoromethoxy groups onto aryl halides.- Catalysts: CuI or Pd-based catalysts

- Ligands: Suitable phosphine ligands or nitrogen-based ligands

- Reagents: Difluoromethanol derivatives or difluoromethyl ethers as coupling partners

- Conditions: Inert atmosphere (nitrogen), elevated temperatures (80–120 °C)

Representative Synthetic Procedure (Inferred from Related Compounds)

Based on analogous procedures for methyl 4-bromo-2-cyano-5-fluorobenzoate and other halogenated benzoates, the following is a plausible synthetic route for this compound:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Starting from methyl 2-amino-5-bromobenzoate, diazotization with sodium nitrite in sulfuric acid at 0–5 °C | Formation of diazonium intermediate | N/A |

| 2 | Sandmeyer-type reaction with potassium iodide or other halide source | Introduction of leaving group (e.g., iodo) at 2-position | ~87% (for analogous compounds) |

| 3 | Nucleophilic substitution with difluoromethoxide anion or copper-catalyzed coupling with difluoromethanol derivative in NMP or DMF at 80–120 °C under nitrogen | Installation of difluoromethoxy group | 80–90% (estimated) |

| 4 | Purification by extraction, washing, and column chromatography | Isolation of pure this compound | N/A |

Note: Exact yields for the difluoromethoxy installation step are inferred based on similar cyanation and fluorination reactions reported in literature.

Analytical and Purification Techniques

- Extraction: Ethyl acetate or similar solvents used to extract the product from aqueous layers.

- Washing: Sequential washing with sodium sulfite, ammonium chloride, aqueous ammonia, and saturated sodium chloride solutions to remove impurities.

- Purification: Column chromatography on silica gel to achieve high purity.

- Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) to confirm substitution pattern and fluorine incorporation.

- Melting point and purity analysis by HPLC or GC-MS.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | Methyl 5-bromobenzoate or derivative | Commercially available or prepared by bromination |

| Difluoromethoxy source | Difluoromethanol derivatives or difluoromethoxide anion | Generated in situ or used as reagent |

| Solvent | N-Methylpyrrolidone (NMP), DMF, DMSO | Polar aprotic solvents preferred |

| Reaction temperature | 60–120 °C | Elevated temperature facilitates substitution |

| Reaction time | 2–10 hours | Depends on method and scale |

| Atmosphere | Nitrogen (inert) | Prevents oxidation and side reactions |

| Purification | Column chromatography | Ensures high purity |

| Typical yield | 80–90% (for substitution step) | Based on analogous reactions |

Research Findings and Considerations

- The difluoromethoxy group is electron-withdrawing and sterically demanding, making its introduction more challenging than other alkoxy groups.

- Copper-catalyzed coupling reactions have emerged as efficient methods for installing difluoromethoxy groups on aromatic rings, offering good yields and selectivity.

- Reaction conditions must be carefully controlled to avoid decomposition or side reactions, especially at elevated temperatures.

- Purification steps are critical due to the presence of halogenated by-products and potential unreacted starting materials.

- The use of nitrogen atmosphere is essential to prevent oxidation of sensitive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-bromo-2-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or amines.

Hydrolysis: The major product is 5-bromo-2-(difluoromethoxy)benzoic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C9H7BrF2O3

- Molecular Weight : Approximately 281.05 g/mol

- Structural Features : The presence of bromine and difluoromethoxy groups enhances its reactivity and biological interactions.

Chemistry

Methyl 5-bromo-2-(difluoromethoxy)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles.

- Oxidation and Reduction : It can undergo oxidation to form carboxylic acids or reduction to yield alcohols.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | 5-substituted-2-(difluoromethoxy)benzoates |

| Oxidation | Conversion to carboxylic acids | 5-bromo-2-(difluoromethoxy)benzoic acid |

| Reduction | Formation of alcohols | 5-bromo-2-(difluoromethoxy)benzyl alcohol |

Biology

The compound is investigated for its interactions with biological systems, particularly in enzyme studies and metabolic pathways. Preliminary findings suggest:

- Antimicrobial Properties : Initial studies indicate potential efficacy against certain bacterial strains.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, although specific mechanisms are yet to be elucidated.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structural features suggest interactions with various biological targets, including:

- Enzyme Inhibition : Potential to influence metabolic enzymes.

- Receptor Binding : May exhibit selective binding properties due to its difluoromethoxy group.

Industry

This compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with enhanced performance characteristics.

Enzyme Interaction Studies

Research indicates that this compound can influence the activity of enzymes involved in metabolic pathways. This suggests a role in drug metabolism and efficacy.

In Vitro Assessments

Laboratory tests have shown varying degrees of biological activity against different cell lines, hinting at its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of methyl 5-bromo-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness is highlighted through comparisons with analogs differing in substituents, halogen placement, and functional groups. Key comparisons are summarized below:

Halogen and Substituent Variations

Key Observations :

- Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂) provides moderate electron withdrawal, whereas trifluoromethoxy (-OCF₃) analogs (e.g., AB20075 ) exhibit stronger electronegativity, altering reaction kinetics in substitution reactions.

- Ester Group Impact : Replacing the methyl ester with ethyl (e.g., Ethyl 5-bromo-2-(difluoromethoxy)benzoate ) increases molecular weight and lipophilicity, which may enhance membrane permeability in bioactive compounds.

Functional Group Modifications

- Hydroxyl vs. Difluoromethoxy : Methyl 5-bromo-2-hydroxy-4-methylbenzoate replaces the difluoromethoxy group with a hydroxyl, enabling hydrogen bonding but reducing metabolic stability.

- Methoxy vs. Difluoromethoxy : Methyl 5-bromo-2-methoxy-4-methylbenzoate lacks fluorine atoms, resulting in lower electronegativity and altered solubility profiles.

Solid-State Behavior

Crystallographic studies of related ethers (e.g., methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate ) reveal that substituents influence packing efficiency. For instance:

- π–π Stacking : The difluoromethoxy group’s planar geometry in Methyl 5-bromo-2-(difluoromethoxy)benzoate may promote π–π interactions, akin to compound (I) in , which forms chains via π–π stacking.

- Hydrogen Bonding: Unlike analogs with hydroxyl groups (e.g., ), this compound lacks strong hydrogen-bond donors, reducing crystalline lattice stability but improving solubility in non-polar solvents.

Biologische Aktivität

Methyl 5-bromo-2-(difluoromethoxy)benzoate is an organic compound with the molecular formula CHBrFO. It features a bromine atom and a difluoromethoxy group attached to a benzoate structure. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and material science, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its structural features, which suggest interactions with various biological targets, including enzymes and receptors. The difluoromethoxy group enhances lipophilicity, potentially allowing better membrane penetration. Additionally, the bromine atom may facilitate halogen bonding, influencing the compound's binding affinity to target biomolecules.

Preliminary Findings

Initial studies indicate that this compound may exhibit:

- Antimicrobial Properties : Early research suggests potential efficacy against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.

Case Studies

While comprehensive clinical data on this compound is limited, some studies have explored its interactions with biological systems:

- Enzyme Interaction Studies : Research indicates that this compound can influence the activity of specific enzymes involved in metabolic pathways, suggesting a role in drug metabolism and efficacy.

- In Vitro Assessments : Laboratory tests have shown varying degrees of biological activity when tested against different cell lines, hinting at its potential as a therapeutic agent.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-bromo-2-fluorobenzoate | Fluorine instead of difluoromethoxy group | Moderate antimicrobial properties |

| Methyl 2-bromo-5-methoxybenzoate | Methoxy group instead of difluoromethoxy | Limited anti-inflammatory effects |

Uniqueness of this compound

The presence of the difluoromethoxy group distinguishes this compound from its analogs, enhancing both its chemical reactivity and potential biological activity. This structural feature may contribute to improved metabolic stability and bioavailability, making it a valuable candidate for further pharmacological exploration .

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : Investigated as a precursor in drug development due to its unique structure and potential therapeutic effects.

- Chemical Synthesis : Used as an intermediate in synthesizing more complex organic molecules.

- Biological Studies : Explored for interactions with biomolecules and pathways involved in disease processes.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 5-bromo-2-(difluoromethoxy)benzoate?

- Methodological Answer : The synthesis typically involves bromination and esterification steps. For example, bromination of a difluoromethoxy-substituted benzoic acid derivative using brominating agents (e.g., , ) in polar aprotic solvents like DMF at 60–80°C, followed by esterification with methanol under acidic catalysis (e.g., ). Reaction optimization includes solvent selection (DMF or acetone), temperature control (60–80°C), and catalyst loading to achieve yields >85% .

Q. How can spectroscopic techniques (NMR, IR, HR-MS) confirm the structure of this compound?

- Methodological Answer :

- : Signals at δ 3.9 ppm (s, 3H, methyl ester), δ 6.7–7.5 ppm (aromatic protons split by Br and OCFH), and δ 4.5 ppm (s, OCFH).

- : Doublet at δ -120 to -125 ppm (CF group).

- IR : Peaks at 1740 cm (ester C=O) and 1100–1250 cm (C-F stretching).

- HR-MS : Molecular ion [M+H] at m/z 295.09 (CHBrFO) .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate 8:2) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to resolve impurities from bromination byproducts .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 5 undergoes Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh) and in THF/water (80°C). The difluoromethoxy group at position 2 exerts an electron-withdrawing effect, accelerating oxidative addition but potentially causing steric hindrance. Kinetic studies using and DFT calculations can quantify these effects .

Q. What crystallographic insights explain the supramolecular assembly of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals planar aromatic cores and π-π stacking interactions (3.5–4.0 Å spacing). For example, methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (space group ) forms chains via π-π stacking and weak C–H···O hydrogen bonds. Halogen bonding (Br···O/N) further stabilizes the lattice .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

- Methodological Answer : Use dose-response assays (IC curves) and structural analogs to isolate mechanisms. For instance, replace the difluoromethoxy group with methoxy to assess electronic effects. Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like kinases or proteases, while metabolomics identifies off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.